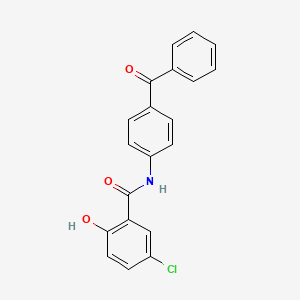
N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, a chloro substituent, and a hydroxybenzamide moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide typically involves the amidation of 4-aminobenzophenone with 5-chloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro substituent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its photoreactive properties
作用機序
The mechanism of action of N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: Shares a benzoylphenyl group but differs in the presence of an indole moiety.
N-(4-Benzoylphenyl)-2-chloroacetamide: Similar structure but with an acetamide group instead of a hydroxybenzamide.
N-[3-Benzoylphenyl]-5-chloro-1H-indole-2-carboxamide: Contains an indole ring and a similar benzoylphenyl group .
Uniqueness
N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy and a chloro substituent on the benzamide moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
648922-63-8 |
|---|---|
分子式 |
C20H14ClNO3 |
分子量 |
351.8 g/mol |
IUPAC名 |
N-(4-benzoylphenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H14ClNO3/c21-15-8-11-18(23)17(12-15)20(25)22-16-9-6-14(7-10-16)19(24)13-4-2-1-3-5-13/h1-12,23H,(H,22,25) |
InChIキー |
QMDQYMNJOZWBIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


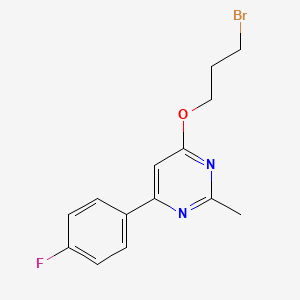

![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)

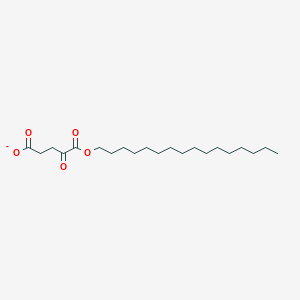
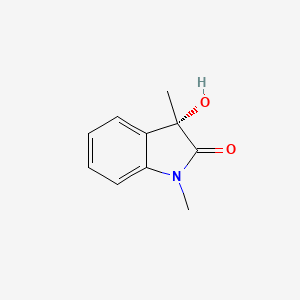
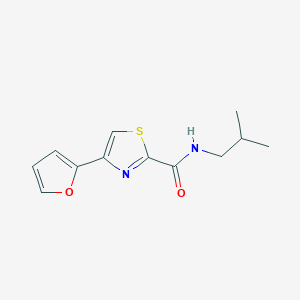
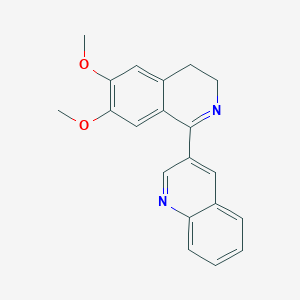
![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)
